Home > Products > Screening Compounds P4909 > 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 373617-06-2

7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3120324
CAS Number: 373617-06-2
Molecular Formula: C16H18ClN5O2
Molecular Weight: 347.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    8-Chloro-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

    • Relevance: This compound shares the core structure of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The variations lie in the substituents at the 7 and 8 positions, where the target compound has a 2-chlorobenzyl group and a dimethylamino group, respectively, while this analog has an ethyl group at the 7 position and a chlorine atom at the 8 position [].

    7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

    • Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their α1- and α2-adrenoreceptor affinities. Compound 2, along with its analogue bearing an 8-(2-morpholin-4-yl-ethylamino) substituent, showed significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia [].
    • Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituent at the 7 position, where the target compound has a 2-chlorobenzyl group, while this compound has a more complex 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl group [].

    8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

    • Compound Description: This compound is a theophylline derivative with an 8-amino and a 7-(2-hydroxy-3-morpholinopropyl) substituent. Its crystal structure reveals a planar purine fused-ring skeleton and a chair conformation for the morpholine ring. The structure is stabilized by a network of intermolecular hydrogen bonds [].
    • Relevance: This compound belongs to the same class of theophylline derivatives as 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, sharing the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. The variations are observed in the substituents at the 7 and 8 positions, where the target compound has a 2-chlorobenzyl group and a dimethylamino group, respectively, while this compound has a 2-hydroxy-3-morpholinopropyl group at the 7 position and an amino group at the 8 position [].

    8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

    • Relevance: This compound also belongs to the same class of theophylline derivatives as 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, with variations in the substituents at the 7 and 8 positions. The target compound has a 2-chlorobenzyl group and a dimethylamino group, respectively, while this compound has a benzylamino group at the 8 position and a 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl group at the 7 position [].

    (E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

    • Compound Description: KW-6002 is an adenosine A2A receptor antagonist. In a study investigating the potential neuroprotective effects of caffeine in Parkinson's disease, KW-6002, along with other A2A antagonists, was found to attenuate MPTP-induced loss of striatal dopamine and dopamine transporter binding sites [].
    • Relevance: KW-6002 shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The differences are in the substituents at positions 1, 3, 7, and 8. KW-6002 has ethyl groups at positions 1 and 3, a methyl group at position 7, and a (E)-3,4-dimethoxystyryl group at position 8, while the target compound has methyl groups at positions 1 and 3, a 2-chlorobenzyl group at position 7, and a dimethylamino group at position 8. Although structurally similar, KW-6002's potent A2A receptor antagonism suggests potential differences in pharmacological activities compared to the target compound [].

    Theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

    • Relevance: Theophylline forms the core structure of 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. [, , , ].

    7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

    • Compound Description: This theophylline derivative features a dibenzylamino group at the 3 position of the 7-substituent and a furfurylamino group at the 8 position. Its crystal structure reveals a planar theophylline moiety [].
    • Relevance: Belonging to the same class of theophylline derivatives as 7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, this compound differs in the substituents at the 7 and 8 positions. The target compound has a 2-chlorobenzyl group at the 7 position and a dimethylamino group at the 8 position, while this compound has a 3-(dibenzylamino)-2-hydroxypropyl group at the 7 position and a furfurylamino group at the 8 position [].

Properties

CAS Number

373617-06-2

Product Name

7-(2-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.8

InChI

InChI=1S/C16H18ClN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-7-5-6-8-11(10)17/h5-8H,9H2,1-4H3

InChI Key

NXQYRYQMEOMEHF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.